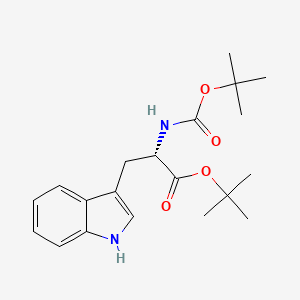

Boc-L-tryptophan tert-butyl ester

Description

Boc-L-Tryptophan tert-butyl ester is a protected derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a tert-butyl ester at the carboxyl group. This compound is widely used in peptide synthesis, where the Boc group provides temporary protection against nucleophilic attack during coupling reactions, while the tert-butyl ester enhances solubility in organic solvents and stability under acidic conditions . Its molecular formula is C₁₉H₂₆N₂O₄ (calculated from structural analogs in –9), with a molecular weight of approximately 346.43 g/mol.

The Boc group is selectively cleaved under strong acidic conditions (e.g., trifluoroacetic acid), leaving the tert-butyl ester intact for subsequent deprotection steps. This dual protection strategy is critical in solid-phase peptide synthesis (SPPS) and radiotracer development, as demonstrated in the automated radiosynthesis of (S)-[¹⁸F]FETrp, where Boc-L-tryptophan ethyl ester was used as a precursor .

Properties

Molecular Formula |

C20H28N2O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |

InChI Key |

IVXDHDUSJQBGMA-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection of L-Tryptophan

The most direct synthesis involves sequential protection of L-tryptophan’s amino and carboxyl groups:

- Amino protection : The α-amino group is protected with di-tert-butyl dicarbonate [(Boc)₂O] in a basic medium (e.g., aqueous NaOH or DMAP), forming N-Boc-L-tryptophan.

- Carboxyl esterification : The carboxyl group is esterified with tert-butanol using coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) or EDCI, yielding Boc-L-tryptophan tert-butyl ester.

Example :

Multi-Step Synthesis from L-2-Aminoadipic Acid

A patent (CN102911106A) outlines a five-step route starting from L-2-aminoadipic acid:

- Cyclization : L-2-aminoadipic acid undergoes cyclization in glacial acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid.

- Esterification : Trimethylsilyl diazomethane (TMS-CHN₂) converts the carboxylic acid to L-2-pyrrolidone-6-methyl ester.

- N-Boc Protection : The pyrrolidone nitrogen is protected with Boc under alkaline conditions.

- Reduction : Lithium triethylborohydride (LiEt₃BH) reduces the ketone to alcohol.

- Heck Reaction : Palladium-catalyzed coupling with 2-iodoaniline introduces the indole moiety, yielding this compound (34% yield).

Green Synthesis via Electromagnetic Milling

A 2025 study reports a solvent-free, base-free method using (Boc)₂O as the tert-butyl source under electromagnetic milling:

- Conditions : Ferromagnetic rods magnetized under a rotating field activate bonds, enabling esterification at ambient temperature.

- Advantages :

Comparative Analysis of Methods

Key Research Findings

Stability and Orthogonality

Applications in Drug Development

Synthetic Modifications

- Indole functionalization : Electrophilic substitution at C5 of the indole ring enhances binding affinity to serotonin receptors.

- Side-chain diversification : Alkylation or acylation of the Boc-protected amine expands structural diversity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-tryptophan tert-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the free carboxylic acid using acidic or basic conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.

Hydrolysis: Aqueous phosphoric acid or sulfuric acid.

Major Products Formed

Deprotection: L-tryptophan or its derivatives depending on the reaction conditions.

Hydrolysis: L-tryptophan with a free carboxyl group.

Scientific Research Applications

Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan, protected by the N-tert-butyloxycarbonyl (Boc) group, which is known for its stability and versatility in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. The Boc group protects the amino group of tryptophan, preventing unwanted reactions during synthesis. This compound is intended for research purposes and not for human therapeutic or veterinary applications.

Scientific Research Applications

This compound is utilized in various scientific research applications:

- Peptide Synthesis It serves as a building block in peptide synthesis, especially for peptides containing tryptophan . The protective Boc group enables selective reactions, making it suitable for complex peptide assembly .

- Drug Development It is used in pharmaceutical research to create compounds that can modulate serotonin pathways, which is important for treating mood and neurological disorders . Its structure allows for modifications to improve the bioavailability and efficacy of pharmaceuticals .

- Biochemical Studies It is employed in studies to explore tryptophan's role in protein structure and function, helping to understand enzyme mechanisms and metabolic pathways .

- Cosmetic Formulations It is explored for potential antioxidant properties in cosmetic formulations aimed at improving skin health and appearance .

Research on Tryptophan Derivatives

Research has indicated that derivatives of tryptophan can possess pharmacological activities, such as anti-inflammatory and neuroprotective effects. Studies have shown that modifications to the indole ring or amino group can significantly alter binding affinities and biological activities.

One study investigated a series of L-tryptophan derivatives for inhibiting the L-type amino acid transporter LAT1 (SLC7A5) . The study found that 5-benzyloxy-L-tryptophan inhibited $$3H]-L-leucine uptake into HT-29 human colon carcinoma cells with an IC50 of 19 μM . However, replacing the carboxy group with a tetrazole moiety resulted in a complete loss of potency, and increasing the steric bulk at the 5-position did not improve potency .

Studies on Arylated Tryptophan Derivatives

Mechanism of Action

The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .

Comparison with Similar Compounds

Reactivity and Racemization

- Boc-L-Tryptophan methyl ester exhibits significant racemization (53.5–63.9% enantiomeric excess loss) under strong basic conditions (e.g., NaH or LiHMDS in THF at −78°C) due to enolate formation . This limits its utility in stereosensitive applications.

- In contrast, this compound shows superior stereochemical stability under similar conditions, as the bulky tert-butyl group sterically hinders enolate formation.

Solubility and Handling

- The methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) compared to the tert-butyl ester, which prefers non-polar solvents like dichloromethane .

- The tert-butyl ester’s stability under acidic conditions makes it ideal for sequential deprotection strategies, whereas the methyl ester requires milder cleavage conditions (e.g., LiOH/H₂O) .

Research Findings and Industrial Relevance

- Racemization Mitigation: Recent studies show that using weaker bases (e.g., KOtBu) and polar solvents (DMF at 0°C) reduces racemization in methyl esters by suppressing enolate formation .

- Thermal Stability : Differential scanning calorimetry (DSC) studies on Boc-protected tryptophan derivatives confirm that the tert-butyl ester has a decomposition temperature ~20°C higher than methyl/ethyl esters, enhancing its shelf life .

Q & A

Q. What are the standard synthetic protocols for Boc-L-tryptophan tert-butyl ester, and how can reaction progress be quantitatively assessed?

The synthesis typically involves coupling L-tryptophan with tert-butyl and Boc-protecting groups under mild alkaline conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and byproduct elimination. For quantitative assessment, integrate UV-vis spectroscopy (λ~280 nm for indole moiety) or mass spectrometry (MS) for real-time analysis .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Q. What are the common side reactions encountered during synthesis, and how can they be minimized?

Common issues include incomplete Boc-deprotection or tert-butyl ester hydrolysis under acidic conditions. Minimize side reactions by:

- Using anhydrous solvents (e.g., dichloromethane) and controlled temperature.

- Optimizing reaction time to avoid overexposure to trifluoroacetic acid (TFA) during deprotection .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Q. What methodologies are appropriate for resolving contradictory data in the characterization of novel derivatives?

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies utilizing this compound conjugates?

Q. How can researchers optimize protecting group strategies for this compound in solid-phase peptide synthesis (SPPS)?

- Comparative Studies : Test Boc vs. Fmoc protocols for coupling efficiency on resin-bound peptides.

- Deprotection Monitoring : Employ Kaiser tests or FTIR to confirm free amine availability post-TFA treatment .

Q. What considerations are necessary when incorporating this compound into cell permeability studies while maintaining compound integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.